molecular formula C19H25NO2 B11073901 2-(1-adamantyl)ethyl N-phenylcarbamate

2-(1-adamantyl)ethyl N-phenylcarbamate

Cat. No.: B11073901
M. Wt: 299.4 g/mol
InChI Key: MRNXYSWFMUUTMG-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)ethyl N-phenylcarbamate is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their thermal stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)ethyl N-phenylcarbamate typically involves the reaction of 2-(1-adamantyl)ethanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

2-(1-adamantyl)ethanol+phenyl isocyanate2-(1-adamantyl)ethyl N-phenylcarbamate\text{2-(1-adamantyl)ethanol} + \text{phenyl isocyanate} \rightarrow \text{this compound} 2-(1-adamantyl)ethanol+phenyl isocyanate→2-(1-adamantyl)ethyl N-phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)ethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Adamantyl)ethyl N-phenylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)ethyl N-phenylcarbamate involves its interaction with biological membranes and enzymes. The adamantyl group enhances the compound’s ability to penetrate lipid bilayers, increasing its bioavailability. The carbamate moiety can interact with enzyme active sites, potentially inhibiting their activity. This dual mechanism contributes to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)ethyl N-phenylcarbamate stands out due to its unique combination of the adamantyl and phenylcarbamate groups. This combination imparts enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2-(1-adamantyl)ethyl N-phenylcarbamate

InChI

InChI=1S/C19H25NO2/c21-18(20-17-4-2-1-3-5-17)22-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21)

InChI Key

MRNXYSWFMUUTMG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCOC(=O)NC4=CC=CC=C4

Origin of Product

United States

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